Lipophilicity Contrast with Highly Substituted Analogs
The target compound exhibits a computed XLogP3 of 1.1, placing it in a favorable range for aqueous solubility and systemic absorption relative to a representative triazolo[4,3-b]pyridazine benzenesulfonamide bearing a 2,3-dimethylphenyl substituent, which shows a measured logP of 3.74 . This >2.6‑log‑unit difference predicts substantially lower nonspecific binding and improved handling characteristics for the target compound in biochemical assay buffers.
Analog logP 3.74
| Evidence Dimension | LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-(2,3-dimethylphenyl)-2-methyl-5-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzene-1-sulfonamide; logP = 3.74 |
| Quantified Difference | Δ logP ≈ 2.64 units |
| Conditions | Computed (XLogP3) vs. experimentally measured logP at pH 7.4 |
Why This Matters
Lower lipophilicity correlates with reduced nonspecific protein binding and lower risk of assay interference, making this compound more suitable for primary biochemical screens where solubility is a limiting factor.
- [1] Kuujia.com, CAS 2034470-12-5 product page: computed XLogP3 = 1.1. View Source
